molecular formula C6H13NO2 B1371144 4-(aminomethyl)tetrahydro-2H-pyran-4-ol CAS No. 783303-73-1

4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B1371144
CAS No.: 783303-73-1
M. Wt: 131.17 g/mol
InChI Key: CGPIFQOTBHKPNM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a heterocyclic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound features a tetrahydropyran ring substituted with an aminomethyl group and a hydroxyl group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydropyran, which is commercially available.

    Aminomethylation: The tetrahydropyran undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group at the 4-position.

    Hydroxylation: The hydroxyl group is introduced at the 4-position through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of aminomethylation and hydroxylation steps.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming tetrahydropyran derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(Formylmethyl)tetrahydro-2H-pyran-4-ol.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanol: Similar structure but with an additional hydroxyl group.

    4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide: Contains a carboxamide group instead of a hydroxyl group.

    4-(Aminomethyl)tetrahydro-2H-pyran-4-amine: Features an amine group instead of a hydroxyl group.

Uniqueness

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both an aminomethyl and a hydroxyl group at the 4-position, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-(aminomethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPIFQOTBHKPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656231
Record name 4-(Aminomethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783303-73-1
Record name 4-(Aminomethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The methanol solution of 1,6-dioxaspiro[2.5]octane (3.15 g, 27.6 mmol) was added to the 25% ammonia aqueous solution (50.0 mL, 27.6 mmol) at 0° C. The mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was concentrated in vacuo. The crude product was used for next step reaction without purification.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Aminomethyl-tetrahydro-pyran-4-ol is prepared from 1,6-dioxa-spiro[2.5]octane. A MeOH (3.5 mL) solution of 1,6-dioxa-spiro[2.5]octane (0.19 g, 1.7 mmol) is added to concentrated aqueous NH4OH (4.3 mL) at 0° C. The reaction mixture is warmed to room temperature and stirred for 16 hours. The reaction mixture is concentrated under reduced pressure and purified by column chromatography (10% MeOH, 2% Et3N in DCM) to afford 90 mg (41%) of the desired product as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(aminomethyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 2
4-(aminomethyl)tetrahydro-2H-pyran-4-ol
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4-(aminomethyl)tetrahydro-2H-pyran-4-ol

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